molecular formula C17H28N2O4S2 B5174584 3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide

3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide

Cat. No.: B5174584
M. Wt: 388.5 g/mol
InChI Key: ZMTCSPJJHURBHB-UHFFFAOYSA-N
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Description

3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The starting material, 2,5-dimethylthiophene, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group onto the thiophene ring.

    Piperidine Ring Formation: The sulfonylated thiophene is then reacted with piperidine under basic conditions to form the sulfonylpiperidine intermediate.

    Amide Formation: The final step involves the reaction of the sulfonylpiperidine intermediate with 2-methoxyethylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of alternative reagents, solvents, and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It can be used as a probe to study the function of sulfonylpiperidine derivatives in biological systems.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of sulfonyl-containing molecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-ethoxyethyl)propanamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-hydroxyethyl)propanamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, bioavailability, and interaction with biological targets. The combination of the sulfonyl group, piperidine ring, and thiophene ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S2/c1-13-12-16(14(2)24-13)25(21,22)19-9-6-15(7-10-19)4-5-17(20)18-8-11-23-3/h12,15H,4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTCSPJJHURBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)CCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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